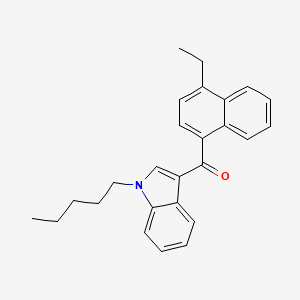
4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 210は、ナフトイルインドールファミリーに属する合成カンナビノイドです。 CB1受容体とCB2受容体の両方で強力なアゴニストとして作用し、CB1では0.46ナノモル、CB2では0.69ナノモルの結合親和性を示します 。この化合物はその高い効力で知られており、さまざまな科学研究用途に使用されています。
製法
JWH 210の合成は、4-エチル-2-ナフトイルクロリドと1-ペンチル-1H-インドールを加熱下で反応させることから始まります。 得られた物質は、エタノールなどの溶媒に溶解し、結晶化されます 。工業生産方法では、一般的に同様の合成経路が採用されますが、化合物の純度と一貫性を確保するために、さらなる精製工程が含まれる場合があります。
準備方法
The synthesis of JWH 210 involves the reaction of 4-ethyl-2-naphthoyl chloride with 1-pentyl-1H-indole under heat. The resulting substance is then dissolved in ethanol or another solvent and crystallized . Industrial production methods typically follow similar synthetic routes but may involve additional purification steps to ensure the compound’s purity and consistency.
化学反応の分析
JWH 210は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて行うことができます。
還元: 還元反応には、水素化リチウムアルミニウムなどの試薬を使用することがあります。
置換: 置換反応の一般的な試薬には、ハロゲンや求核剤が含まれます。
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、一方、置換反応によってハロゲン化された化合物が生成される場合があります 。
科学研究用途
JWH 210は、さまざまな分野におけるその用途について広範囲にわたって研究されてきました。
科学的研究の応用
JWH 210 has been extensively studied for its applications in various fields:
作用機序
JWH 210は、カンナビノイド受容体CB1とCB2に結合することによってその効果を発揮します。 この結合は受容体を活性化し、神経伝達物質の放出や免疫応答の調節を含むさまざまな下流効果をもたらします 。この化合物はこれらの受容体に対する親和性が高いため、カンナビノイド様効果を誘発する上で特に強力です。
類似化合物との比較
JWH 210は、JWH 018、JWH 122、JWH 081などの他の化合物を含むナフトイルインドールシリーズの一部です。 アナログと比較して、JWH 210はCB1受容体に対する結合親和性が高く、このシリーズで最も強力な化合物の1つとなっています 。類似化合物との比較を以下に示します。
JWH 018: JWH 210と比較して、CB1での結合親和性が低い(0.69ナノモル)。
JWH 122: CB1での結合親和性は類似している(0.69ナノモル)が、JWH 210ほど強力ではありません。
JWH 081: JWH 210と比較して、CB1での結合親和性が低い(1.2ナノモル).
JWH 210の独特の構造と高い効力は、科学研究と潜在的な治療用途のための貴重な化合物となっています。
生物活性
4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors in the body. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
JWH-210 primarily acts as an agonist at the cannabinoid receptors CB₁ and CB₂. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and immune response. Upon binding to these receptors, JWH-210 initiates a series of intracellular signaling cascades that lead to various biological effects:
- CB₁ Receptors : Predominantly found in the central nervous system, activation of CB₁ receptors by JWH-210 can result in altered pain perception and mood modulation.
- CB₂ Receptors : Located mainly in immune cells and peripheral tissues, CB₂ receptor activation is associated with anti-inflammatory effects and modulation of immune responses.
Pharmacological Effects
Research indicates that JWH-210 exhibits several pharmacological effects:
- Analgesic Properties : The compound has been shown to reduce pain perception through its action on CB₁ receptors.
- Anti-inflammatory Effects : By activating CB₂ receptors, JWH-210 may help reduce inflammation, making it a potential candidate for therapeutic applications in inflammatory diseases.
- Neurotoxicity Concerns : At high doses, there are reports suggesting potential neurotoxic effects, highlighting the need for caution in its use.
Pharmacokinetics
The pharmacokinetic profile of JWH-210 has not been extensively characterized; however, some studies provide insights into its metabolism and elimination:
- Metabolism : JWH-210 undergoes hepatic metabolism, with various metabolites identified that may have their own biological activities.
- Elimination : The compound is rapidly cleared from the bloodstream, although specific half-life data remain limited .
Case Studies
- Case of Synthetic Cannabinoid Abuse : A documented case highlighted the dangers associated with synthetic cannabinoids like JWH-210. The individual exhibited severe toxicity leading to death after consuming high doses. This case underscores the potential risks associated with unregulated use of synthetic cannabinoids .
- Clinical Observations : In clinical settings, instances of poisoning related to synthetic cannabinoids have been reported. Patients often present with symptoms such as agitation, hallucinations, and cardiovascular complications following consumption of products containing JWH-210 and similar compounds .
Research Findings
Recent studies have focused on understanding the broader implications of synthetic cannabinoids like JWH-210:
Comparative Analysis of Synthetic Cannabinoids
| Compound | Receptor Affinity | Analgesic Effect | Anti-inflammatory Effect | Neurotoxicity Risk |
|---|---|---|---|---|
| JWH-210 | High (CB₁ & CB₂) | Yes | Yes | Moderate to High |
| NNEI | Moderate (CB₁) | Yes | Limited | Low |
| MN-18 | High (CB₁) | Limited | Yes | Moderate |
This table summarizes key findings regarding receptor affinity and biological effects among different synthetic cannabinoids.
特性
CAS番号 |
824960-02-3 |
|---|---|
分子式 |
C27H29NO |
分子量 |
383.5 g/mol |
IUPAC名 |
(1-pentylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C27H29NO/c1-3-5-10-18-28-19-25(23-14-8-9-15-26(23)28)27(29)24-17-16-20(11-4-2)21-12-6-7-13-22(21)24/h6-9,12-17,19H,3-5,10-11,18H2,1-2H3 |
InChIキー |
AKGUMDFQXWZHHS-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC |
正規SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CCC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JWH-182; JWH 182; JWH182; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















